molecular formula C13H13BrN2O2 B14618103 2-(4-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione CAS No. 60725-71-5

2-(4-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione

Cat. No.: B14618103
CAS No.: 60725-71-5
M. Wt: 309.16 g/mol
InChI Key: MHZYBPDUQYDJNP-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione is a heterocyclic compound that features a bromophenyl group attached to a tetrahydroimidazo[1,5-a]pyridine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione typically involves multicomponent reactions. One common method includes the condensation of 2-aminopyridine with a bromophenyl-substituted ketone under reflux conditions in ethanol . This reaction may also involve the use of catalysts to enhance the yield and selectivity of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(4-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: 2-(4-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione is unique due to its specific substitution pattern and the presence of the bromophenyl group. This structural feature can significantly influence its biological activity and chemical reactivity, making it a valuable compound for research and development .

Properties

CAS No.

60725-71-5

Molecular Formula

C13H13BrN2O2

Molecular Weight

309.16 g/mol

IUPAC Name

2-(4-bromophenyl)-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione

InChI

InChI=1S/C13H13BrN2O2/c14-9-4-6-10(7-5-9)16-12(17)11-3-1-2-8-15(11)13(16)18/h4-7,11H,1-3,8H2

InChI Key

MHZYBPDUQYDJNP-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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